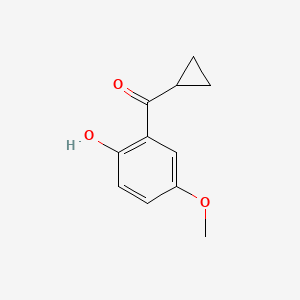
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol is a complex organic compound with a unique structure that combines acetic acid with a substituted naphthalene diol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of reactions, including alkylation, reduction, and esterification, to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated hydrocarbons. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
科学研究应用
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential therapeutic applications, such as drug development or as a lead compound for new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism by which acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol: shares structural similarities with other naphthalene derivatives and substituted diols.
Naphthalene-1,2-diol: A simpler compound with similar diol functionality.
4-methylpent-3-enyl derivatives: Compounds with similar alkyl side chains.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
869746-32-7 |
|---|---|
分子式 |
C20H28O6 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C16H20O2.2C2H4O2/c1-11(2)4-3-5-12-6-8-14-13(10-12)7-9-15(17)16(14)18;2*1-2(3)4/h4,6-7,9,17-18H,3,5,8,10H2,1-2H3;2*1H3,(H,3,4) |
InChI 键 |
FSVZQBLDFWZTKT-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC1=CCC2=C(C1)C=CC(=C2O)O)C.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl]-](/img/structure/B14192007.png)

![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)

![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)
![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)


![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)

![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)
